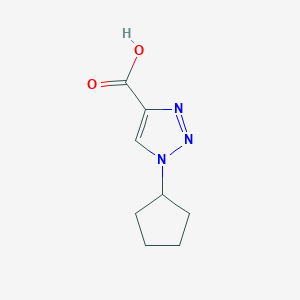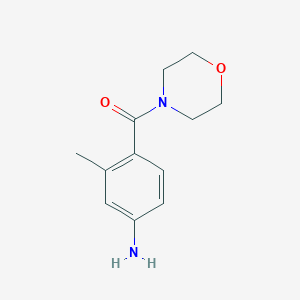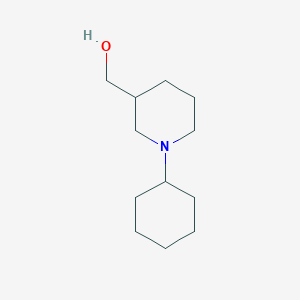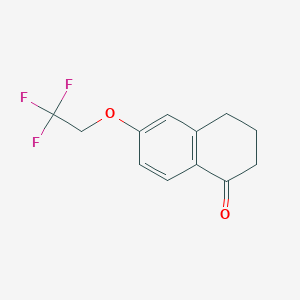
1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
描述
1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a cyclopentyl group and a carboxylic acid group.
作用机制
Mode of Action
Triazole compounds are known to interact with their targets via the formation of hydrogen bonds and dipole-dipole interactions .
Biochemical Pathways
Triazole compounds are known to be involved in a variety of biological processes, but the specific pathways influenced by this compound require further investigation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid . .
生化分析
Biochemical Properties
1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The triazole ring in its structure is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and protein function. For instance, triazole derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity . This interaction can lead to changes in metabolic pathways and cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For example, triazole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . This can result in changes in cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. By binding to the active site of an enzyme, it can prevent the substrate from accessing the site, thereby inhibiting the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can undergo degradation under certain conditions, leading to a decrease in their activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects . Studies have reported threshold effects, where a certain dosage level is required to observe significant biochemical and cellular changes. Toxicity studies in animal models have highlighted the importance of determining the optimal dosage to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, triazole derivatives have been shown to affect the activity of enzymes involved in the biosynthesis and degradation of key metabolites . This can lead to changes in the concentrations of metabolites and alterations in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: This reaction is a “click chemistry” reaction that forms 1,2,3-triazoles from azides and alkynes under mild conditions . The general procedure involves:
- Reacting cyclopentyl azide with propargyl carboxylic acid in the presence of a copper catalyst.
- The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol at room temperature.
- The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid may involve continuous flow synthesis techniques to enhance yield and efficiency. Using copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions allows for the synthesis of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
化学反应分析
Types of Reactions: 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or electrophilic aromatic substitution using nitronium tetrafluoroborate (NO₂BF₄).
Major Products:
- Oxidation products include carboxylate salts and esters.
- Reduction products include dihydrotriazoles.
- Substitution products vary depending on the substituent introduced.
科学研究应用
1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
相似化合物的比较
- 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Comparison: 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to other triazole derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
属性
IUPAC Name |
1-cyclopentyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)7-5-11(10-9-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZXTLAQDJXIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464873.png)


![4-[2-(Piperazin-1-yl)acetyl]benzonitrile](/img/structure/B1464880.png)

![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464883.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1464885.png)
![{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464886.png)
![{1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464888.png)
![2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1464889.png)
![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464892.png)


![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464896.png)
